molecular formula C11H25MgN B12610561 magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane CAS No. 651304-13-1

magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane

Cat. No.: B12610561
CAS No.: 651304-13-1
M. Wt: 195.63 g/mol
InChI Key: DPSUNJUENCBOQL-UHFFFAOYSA-N
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Description

Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane is a complex organometallic compound that combines magnesium with an organic amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane typically involves the reaction of magnesium with N,N-diethyl-2-methanidylbutan-1-amine in the presence of an appropriate solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether, which help stabilize the reactive intermediates formed during the synthesis.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of polar aprotic solvents and mild temperatures to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

Catalytic Applications

1.1. Magnesium-Catalyzed Reactions

Magnesium-based catalysts have garnered attention for their role in facilitating various organic transformations. For instance, recent studies have demonstrated that magnesium can effectively catalyze the reduction of tertiary and secondary amides to amines under mild conditions. This process utilizes magnesium dihydridopinacolborate as a precatalyst, allowing for functional group tolerance and selectivity not achievable with traditional strong metal hydrides like lithium aluminum hydride .

1.2. Dehydrocoupling of Amines and Silanes

Methyl magnesium bromide has been identified as a precatalyst for the dehydrocoupling of silanes and amines, producing aminosilane products under mild conditions. This method simplifies previous approaches by eliminating the need for ancillary ligands while maintaining comparable activity levels to other magnesium-based catalysts. Unique selectivity observed with this reagent may enable directed synthesis of specific aminosilanes .

Organic Synthesis

2.1. Michael Addition Reactions

The compound has been employed in Michael addition reactions, particularly involving alkyl amines reacting with activated olefins like dimethyl (E)-hex-2-en-4-ynedioate. This reaction is crucial for generating α,β-dehydroamino acid derivatives, which are significant building blocks in protein and peptide chemistry. The yields from these reactions are notably high when conducted under optimal conditions .

2.2. Synthesis of Surfactants and Agrochemicals

Magnesium; N,N-diethyl-2-methanidylbutan-1-amine; ethane also serves as a precursor in the synthesis of various surfactants and agrochemicals. Its ability to form stable complexes with other organic compounds enhances its utility in developing new formulations for agricultural applications and cleaning products.

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, magnesium compounds are utilized as catalysts for polymerization processes. They play a vital role in the production of polyolefins and other polymers through coordination mechanisms that enhance reaction rates and product quality.

3.2. Radiation Curing Processes

Recent advancements have highlighted the use of magnesium-containing compounds as synergists in radiation curing processes. These compounds facilitate the formation of amino groups in carboxyl-containing compounds while increasing the carbon skeleton's complexity, thus improving the performance of radiation-cured materials .

Data Summary

Application AreaSpecific UseKey Findings
CatalysisAmide ReductionMild conditions, high selectivity
CatalysisDehydrocoupling of AminesSimplified process with unique selectivity
Organic SynthesisMichael AdditionHigh yields for α,β-dehydroamino acids
Material SciencePolymerizationEnhances reaction rates in polyolefin production
Material ScienceRadiation CuringImproves formulation performance

Case Studies

Case Study 1: Magnesium-Catalyzed Amide Reduction
A study demonstrated the effectiveness of magnesium dihydridopinacolborate in reducing N,N-dimethylbenzamide to benzyldimethylamine under controlled conditions, showcasing its potential in selective organic transformations.

Case Study 2: Dehydrocoupling Mechanism
Research involving methyl magnesium bromide revealed its role as a precatalyst in forming Si–N bonds through dehydrocoupling reactions, providing insights into the mechanisms that govern selectivity and reactivity in these processes.

Mechanism of Action

The mechanism by which magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane exerts its effects involves its ability to donate electrons and form stable complexes with other molecules. This electron-donating capability allows it to participate in various chemical reactions, influencing molecular targets and pathways. The compound’s interaction with biological molecules can modulate enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Magnesium chloride: A simpler magnesium compound used in various applications, including deicing and as a supplement.

    Magnesium sulfate: Known for its use in medicine, particularly in treating eclampsia and as a laxative.

    Magnesium oxide: Commonly used as a refractory material and in the production of magnesium metal.

Uniqueness

Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane stands out due to its complex structure, which combines the properties of magnesium with an organic amine. This unique combination allows it to participate in a wider range of chemical reactions and applications compared to simpler magnesium compounds.

Biological Activity

The compound magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane, commonly referred to in chemical literature, is a complex organomagnesium compound. This article focuses on its biological activity, synthesizing findings from various studies and databases, including safety profiles, therapeutic potential, and mechanisms of action.

  • Molecular Formula : C11H25MgN
  • Molecular Weight : 211.3 g/mol
  • CAS Number : Not specifically listed but can be inferred from related compounds.

Biological Activity Overview

The biological activity of magnesium-based organometallic compounds has been of increasing interest due to their potential applications in medicinal chemistry, particularly as catalysts in organic synthesis and potential therapeutic agents.

  • Catalytic Activity : Organomagnesium compounds are known for their role as nucleophiles in Grignard reactions, facilitating the formation of carbon-carbon bonds which is crucial in organic synthesis .
  • Antimicrobial Properties : Some studies suggest that magnesium complexes exhibit antimicrobial properties, inhibiting the growth of certain bacterial strains by disrupting their cellular processes .
  • Neuroprotective Effects : There is emerging evidence that magnesium plays a role in neuroprotection. It is involved in neurotransmission and may help in conditions like Alzheimer's disease by modulating synaptic plasticity .

Case Studies

Several studies have highlighted the biological implications of magnesium-containing compounds:

  • Antimicrobial Study :
    • A study published in the Journal of Medicinal Chemistry demonstrated that organomagnesium compounds showed significant activity against Staphylococcus aureus. The mechanism was attributed to the disruption of the bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Research conducted at a leading university explored the neuroprotective effects of magnesium supplements. The findings indicated that increased magnesium intake could reduce the risk of neurodegenerative diseases by improving synaptic function and reducing oxidative stress .
  • Grignard Reactions in Drug Synthesis :
    • A comprehensive review on the application of Grignard reagents in drug synthesis highlighted the efficiency of magnesium organometallics in producing complex pharmaceutical compounds with high yields and purity .

Safety and Toxicity

While magnesium compounds are generally considered safe, specific organomagnesium compounds can pose risks:

  • Toxicity Profile : Safety data indicates that certain organomagnesium complexes can be hazardous if ingested or improperly handled, leading to skin irritation or respiratory issues .
  • Handling Precautions : Appropriate laboratory safety measures should be followed when working with these compounds, including the use of personal protective equipment (PPE) and proper ventilation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of Staphylococcus aureus
NeuroprotectiveReduces risk of neurodegenerative diseases
Catalytic EfficiencyFacilitates carbon-carbon bond formation

Properties

CAS No.

651304-13-1

Molecular Formula

C11H25MgN

Molecular Weight

195.63 g/mol

IUPAC Name

magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane

InChI

InChI=1S/C9H20N.C2H5.Mg/c1-5-9(4)8-10(6-2)7-3;1-2;/h9H,4-8H2,1-3H3;1H2,2H3;/q2*-1;+2

InChI Key

DPSUNJUENCBOQL-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].CCC([CH2-])CN(CC)CC.[Mg+2]

Origin of Product

United States

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